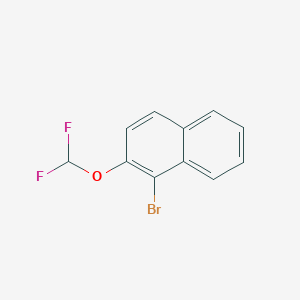

1-Bromo-2-(difluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C11H7BrF2O |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

1-bromo-2-(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H7BrF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H |

InChI Key |

NNVRGDKGNXRWBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Bromo(difluoro)acetic Acid-Mediated Method

A widely reported approach involves the reaction of 2-bromo-1-naphthol with bromo(difluoro)acetic acid (BrCF₂CO₂H) under basic conditions. The procedure, adapted from the difluoromethylation of phenols, proceeds as follows:

-

Reagents : 2-Bromo-1-naphthol (0.5 mmol), BrCF₂CO₂H (1.5 equiv), K₂CO₃ (4.0 equiv), DMF (2 mL).

-

Conditions : Stirring at room temperature for 12 hours under inert atmosphere.

-

Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography (petroleum ether/ethyl acetate).

Key Data :

-

Yield : 69% (benzene analog); naphthalene derivatives show comparable efficiency.

-

Mechanism : Base-mediated deprotonation generates a naphtholate ion, which reacts with in situ-formed difluorocarbene (:CF₂) from BrCF₂CO₂H.

Characterization :

Difluoromethyltri(n-butyl)ammonium Chloride Method

An alternative employs difluoromethyltri(n-butyl)ammonium chloride as a difluorocarbene source:

-

Reagents : 2-Bromo-1-naphthol (0.2 mmol), difluoromethyltri(n-butyl)ammonium chloride (1.2 equiv), NaH (2.2 equiv), fluorobenzene (2 mL).

-

Conditions : Stirring at 10°C for 12 hours.

-

Workup : Filtration through celite, solvent evaporation, and silica gel chromatography.

Key Data :

Multi-Step Synthesis Approaches

Bromination Followed by O-Difluoromethylation

This two-step strategy isolates 2-bromo-1-naphthol before difluoromethylation:

Step 1: Bromination of 2-Naphthol :

-

Reagents : 2-Naphthol, NaBr, Oxone® (oxidant), acetone/water.

-

Conditions : 0°C to room temperature, 6 hours.

Step 2: O-Difluoromethylation :

Apply methods from Section 1.1 or 1.2 to convert 2-bromo-1-naphthol to the target compound.

Halogen Exchange Reactions

A less common route involves substituting methoxy or other groups with bromine:

-

Starting Material : 2-(Difluoromethoxy)naphthalene.

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light.

Limitation : Low regioselectivity and competing side reactions reduce practicality.

Mechanistic Insights

Difluorocarbene Generation

Central to O-difluoromethylation is the formation of :CF₂, achieved via:

-

Decomposition of BrCF₂CO₂H :

-

Quaternary Ammonium Salts :

Nucleophilic Aromatic Substitution

The naphtholate ion attacks :CF₂, forming a C–O bond. Subsequent protonation or fluoride elimination yields the difluoromethoxy group.

Comparative Analysis of Methods

Practical Considerations

Solvent and Base Selection

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethoxy group can stabilize intermediates through electron-withdrawing effects .

In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-bromo-2-(difluoromethoxy)naphthalene with its analogs:

*Calculated based on atomic masses.

Pharmaceutical Intermediates

1-Bromo-2-(bromomethyl)naphthalene () serves as a key intermediate in alkylating uracil derivatives, showing inhibitory effects against human cytomegalovirus . The difluoromethoxy variant could offer improved metabolic stability due to fluorine’s resistance to oxidative degradation.

Materials Science

Brominated naphthalenes are used in MOF synthesis. For example, 1-bromo-2-naphthoic acid () acts as a ligand precursor, and the difluoromethoxy group might enhance MOF hydrophobicity or gas adsorption properties .

Catalysis and Electronic Materials

Fluorinated derivatives, such as 1-bromo-2-(perfluoroprop-1-en-2-yl)naphthalene, are valuable in gold-catalyzed hydroacene synthesis, leveraging fluorine’s electronic effects for regioselective transformations .

Biological Activity

1-Bromo-2-(difluoromethoxy)naphthalene is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and a difluoromethoxy group, which may enhance its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C11H8BrF2O

- Molecular Weight : Approximately 277.08 g/mol

- Structural Features : The presence of the difluoromethoxy group (–O–CF2) introduces unique electronic properties that can influence its interaction with biological targets.

This compound primarily interacts with the monoamine oxidase (MAO) enzyme. The mode of action can be summarized as follows:

- Target : Monoamine oxidase (MAO)

- Mode of Action : Competitive and reversible inhibition

- Biochemical Pathways : Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical for mood regulation and other neurological functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Halogenated naphthalene derivatives have shown potential antimicrobial effects due to their ability to disrupt cellular membranes or interfere with metabolic processes.

- Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

- Antidepressant-like Effects : A study focusing on the effects of MAO inhibitors demonstrated that compounds interacting with this enzyme could significantly improve mood-related behaviors in animal models.

- Antitumor Activity : Research on structurally similar compounds has indicated that they can inhibit tumor growth in vitro by inducing cell cycle arrest and promoting apoptosis.

Data Table: Biological Activities of Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | MAO inhibition, potential antidepressant | |

| 6-Bromo-1-(difluoromethoxy)naphthalene | Antimicrobial, anticancer | |

| 2-Chloro-1-(difluoromethoxy)naphthalene | Anticancer, interacts with DNA |

Environmental Influence on Biological Activity

The efficacy and stability of this compound can be influenced by various environmental factors, including:

- Solubility : Affects absorption and distribution in biological systems.

- pH Levels : Can alter the ionization state of the compound, influencing its binding to targets.

- Temperature : May impact the kinetics of interaction with biological molecules.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.